N-(4-((6-methylpyridazin-3-yl)amino)phenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mechanism of Action
Target of Action
Similar compounds have been found to exhibit anti-angiogenic properties and dna cleavage abilities . This suggests that the compound may interact with angiogenesis-related targets and DNA molecules.
Biochemical Pathways
Given its potential anti-angiogenic properties, it can be inferred that it may affect pathways related to angiogenesis, the process through which new blood vessels form from pre-existing vessels .
Result of Action
It is suggested that the compound could potentially block the formation of blood vessels in vivo and exhibit differential migration and band intensities in dna binding/cleavage assays .
Advantages and Limitations for Lab Experiments
N-(4-((6-methylpyridazin-3-yl)amino)phenyl)benzamide has several advantages and limitations for lab experiments. One of the primary advantages of this compound is its potent anti-inflammatory and anti-cancer properties, making it a promising drug candidate for various diseases. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to work with in lab experiments.
Future Directions
There are several future directions for the research and development of N-(4-((6-methylpyridazin-3-yl)amino)phenyl)benzamide. One potential direction is the further optimization of the synthesis method to yield higher purity and yield of this compound. Another potential direction is the further investigation of the mechanism of action of this compound, which could lead to the identification of new drug targets. Additionally, the potential applications of this compound in the treatment of various diseases could be further explored, leading to the development of new therapeutic agents.
Synthesis Methods
N-(4-((6-methylpyridazin-3-yl)amino)phenyl)benzamide can be synthesized through a multi-step process that involves the reaction of 6-methylpyridazin-3-amine with 4-aminobenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then subjected to further reactions to yield the final product, this compound. The synthesis method of this compound has been extensively studied and optimized to yield high purity and yield.
Scientific Research Applications
N-(4-((6-methylpyridazin-3-yl)amino)phenyl)benzamide has been extensively studied for its potential applications in various scientific research fields. One of the primary applications of this compound is in the field of medicinal chemistry, where it is being studied as a potential drug candidate for various diseases. This compound has been shown to exhibit potent anti-inflammatory and anti-cancer properties, making it a promising drug candidate for the treatment of various diseases.
Safety and Hazards
properties
IUPAC Name |
N-[4-[(6-methylpyridazin-3-yl)amino]phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O/c1-13-7-12-17(22-21-13)19-15-8-10-16(11-9-15)20-18(23)14-5-3-2-4-6-14/h2-12H,1H3,(H,19,22)(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPNQRMUPPSLZBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)NC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.